3,4-Difluoro-5-nitrobenzyl bromide
Description
3,4-Difluoro-5-nitrobenzyl bromide is an aromatic brominated compound featuring a benzyl bromide core substituted with two fluorine atoms at positions 3 and 4 and a nitro group at position 4. Its molecular formula is C₇H₄BrF₂NO₂, with a molecular weight of 268.02 g/mol. The compound’s structure combines electron-withdrawing groups (fluorine and nitro) that enhance the electrophilicity of the benzyl bromide moiety, making it reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAZSLVFCZVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248926 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-41-3 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzyl bromide typically involves the bromination of 3,4-difluoro-5-nitrotoluene. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: Industrial
Biological Activity
3,4-Difluoro-5-nitrobenzyl bromide (C₇H₄BrF₂NO₂) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
3,4-Difluoro-5-nitrobenzyl bromide features two fluorine atoms and one nitro group attached to a benzyl structure. The presence of these functional groups enhances the compound's reactivity and lipophilicity, which is crucial for its interaction with biological targets. The compound can be synthesized through various methods, often involving nucleophilic substitution reactions where the bromine atom is replaced by different nucleophiles.
Synthesis Overview
- Reactants : Typically synthesized using 2-NO2BzTPP and CoBr₂ in a methanol solution acidified with hydrobromic acid.
- Characterization Techniques : Characterized using single-crystal X-ray diffraction and spectroscopic methods.
Biological Activity
The biological activity of 3,4-difluoro-5-nitrobenzyl bromide is primarily linked to its structural characteristics, particularly the nitro group which is known for its antimicrobial properties. Research indicates that compounds with similar nitro-substituted structures often exhibit significant biological activities including antibacterial and antifungal effects.
Antimicrobial Activity
A study highlighted the compound's bactericidal activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed effective inhibition of bacterial growth, suggesting a promising application in developing new antibacterial agents.
| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
Case Studies
-
Antimycobacterial Activity :
A study focused on the structural analogs of nitrobenzyl compounds demonstrated that the presence of both nitro groups in similar compounds was essential for high antimycobacterial activity. This suggests that 3,4-difluoro-5-nitrobenzyl bromide may also exhibit similar properties against tuberculosis-causing bacteria . -
Fluorinated Compounds in Drug Design :
Research shows that fluorinated compounds like 3,4-difluoro-5-nitrobenzyl bromide can enhance drug efficacy due to improved metabolic stability and increased lipophilicity. This property is particularly beneficial in drug design aimed at overcoming drug resistance in bacterial infections .
While specific mechanisms for 3,4-difluoro-5-nitrobenzyl bromide are not fully elucidated, it is hypothesized that the nitro group undergoes reduction to form reactive intermediates that can interact with bacterial cellular components. This interaction may disrupt essential processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3,4-difluoro-5-nitrobenzyl bromide, enabling comparative analysis of their properties and reactivities:
2.1. 2-Methoxy-5-nitrobenzyl Bromide
- Structure : Methoxy group at position 2, nitro at position 5, and benzyl bromide.
- Molecular Formula: C₈H₇BrNO₃; Molecular Weight: 260.05 g/mol.
- Key Properties :
- Acts as an environmentally sensitive protein reagent due to its nitro-aromatic system.
- Exhibits pH-independent spectral sensitivity compared to its hydroxy analog, as the methoxy group avoids ionization near neutral pH .
- Reacts selectively with tryptophan and cysteine residues in proteins, though with slower hydrolysis kinetics than the hydroxy derivative .
- Comparison :
- The 3,4-difluoro-5-nitro variant lacks a methoxy group, which may reduce steric hindrance and increase electrophilicity due to fluorine’s stronger electron-withdrawing effect. This could enhance reactivity in nucleophilic substitutions or cross-coupling reactions.
2.2. 2-Hydroxy-5-nitrobenzyl Bromide
- Structure : Hydroxy group at position 2, nitro at position 5, and benzyl bromide.
- Molecular Formula: C₇H₅BrNO₃; Molecular Weight: 246.02 g/mol.
- Key Properties: Functions as a "reporter group" in proteins, with spectral changes dependent on environmental pH due to phenolic hydroxyl ionization . Rapid hydrolysis (half-life <1 minute) and specificity for tryptophan residues at neutral/acidic pH .
- Comparison: The 3,4-difluoro-5-nitro compound replaces the hydroxy group with fluorines, eliminating pH-dependent ionization. This stability may broaden its utility in non-aqueous or pH-variable environments. Fluorine’s lipophilicity could also improve membrane permeability in biological systems.
2.3. Diflubenzuron (2,6-Difluorobenzamide Derivative)
- Structure : 2,6-difluorobenzamide core.
- Molecular Formula : C₁₄H₉ClF₂N₂O₂; Molecular Weight : 310.68 g/mol.
- Key Properties :
- The 3,4-difluoro-5-nitro compound’s fluorine substituents may similarly enhance interactions with biological targets or improve stability in formulations.
Comparative Data Table
| Property | 3,4-Difluoro-5-nitrobenzyl Bromide | 2-Methoxy-5-nitrobenzyl Bromide | 2-Hydroxy-5-nitrobenzyl Bromide |
|---|---|---|---|
| Molecular Weight | 268.02 g/mol | 260.05 g/mol | 246.02 g/mol |
| Key Substituents | 3,4-F₂; 5-NO₂ | 2-OCH₃; 5-NO₂ | 2-OH; 5-NO₂ |
| Reactivity | High (strong EWG effect) | Moderate (methoxy as EDG) | High (pH-dependent ionization) |
| Specificity | Likely broad (no pH constraints) | Tryptophan/cysteine | Tryptophan (pH-sensitive) |
| Hydrolysis Stability | Likely slower than hydroxy analog | Slower than hydroxy analog | Rapid (half-life <1 minute) |
| Applications | Organic synthesis, proteomics | Protein modification | Environmental sensing |
Research Findings and Trends
- Biological Specificity: Unlike 2-hydroxy-5-nitrobenzyl bromide, the 3,4-difluoro derivative’s lack of ionizable groups may reduce nonspecific binding in protein modification, improving selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
